molecular formula C11H16BrNO2S B091125 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide CAS No. 958651-46-2

4-bromo-N-tert-butyl-3-methylbenzenesulfonamide

Cat. No. B091125
CAS RN: 958651-46-2
M. Wt: 306.22 g/mol
InChI Key: SOIXCQJHVUBIRX-UHFFFAOYSA-N
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Description

4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide (BTBMS) is a synthetic organic compound that has been widely used in scientific research applications. It is a versatile compound with a wide range of applications in various fields such as organic synthesis, medicinal chemistry, and materials science. BTBMS has been used as a catalyst in various reactions, as a reagent in the synthesis of organic compounds, and as a ligand in complexes. It has also been used in the synthesis of biologically active molecules and as a drug delivery system.

Scientific Research Applications

Synthesis and Structural Characterization

Sulfonamide compounds, including those structurally related to 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide, have been investigated for their synthesis and structural characterization, serving as intermediates for further chemical modifications and applications in drug development, especially as potential candidates for HIV-1 infection prevention (Cheng De-ju, 2015).

Quantum-Chemical Calculations

Quantum-chemical calculations have been applied to similar sulfonamide compounds to define their optimized state, predict free energy, and distinguish molecular orbitals, which is crucial for understanding their reactivity and properties in various chemical and biological contexts (Sun Peiming et al., 2022).

DNA Binding and Anticancer Activity

Sulfonamide derivatives have been examined for their DNA binding capabilities and anticancer activities. Studies have shown that these compounds can interact with DNA, potentially leading to applications in cancer treatment. For instance, mixed-ligand copper(II)-sulfonamide complexes have been shown to bind to DNA and exhibit significant anticancer properties (M. González-Álvarez et al., 2013).

Catalysis and Material Science

In material science, sulfonamide-substituted compounds have been explored for their roles as catalysts and in the design of materials with specific properties. For example, sulfonamide-substituted iron phthalocyanine has been investigated for its solubility, stability, and oxidation catalysis properties, demonstrating its potential as an oxidation catalyst in organic reactions (Umit Işci et al., 2014).

Antimicrobial and Lipoxygenase Inhibition

Some sulfonamide compounds have shown promising results in antimicrobial and lipoxygenase inhibition studies, indicating their potential as therapeutic agents for bacterial infections and inflammatory conditions (M. Abbasi et al., 2017).

Mechanism of Action

The mechanism of action of 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide is not available from the search results .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Future Directions

The future directions of 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide are not available from the search results .

Relevant Papers The relevant papers for this compound are not available from the search results .

properties

IUPAC Name

4-bromo-N-tert-butyl-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-8-7-9(5-6-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIXCQJHVUBIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428969
Record name 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

958651-46-2
Record name 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methylbenzene-1-sulfonyl chloride (1.50 g) in dichloromethane (10 ml) at 0° C. was added tert-butylamine (1.5 ml). The reaction mixture was allowed to warm to and stirred at room temperature overnight. The reaction mixture was diluted with dichloromethane, washed with 1N HCl and with sat. aq. NaHCO3 solution. The organic layer was dried (MgSO4) and concentrated to give 1.20 g 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide as a white solid.
Quantity
1.5 g
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reactant
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1.5 mL
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reactant
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10 mL
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Synthesis routes and methods II

Procedure details

To a stirred, ice-cold solution of 4-bromo-3-methyl-benzenesulfonyl chloride (11 g, 40.8 mmol) and N′N-diisopropylethylamine (8.5 ml, 49 mmol, 1.2 equiv.) in dichloromethane was added dropwise tert. butylamine (5.2 ml, 49 mmol, 1.2 equiv.). After two hours at room temp., the reaction mixture was diluted with water and extracted with dichloromethane. The organic extracts were concentrated under reduced pressure, the residue stirred with n-heptane and filtered to obtain 11.2 g of the desired compound as a yellow solid. MS (ES): m/e 304.2 (M−H)
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
N′N-diisopropylethylamine
Quantity
8.5 mL
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reactant
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5.2 mL
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reactant
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0 (± 1) mol
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